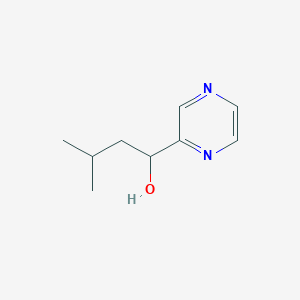

3-Methyl-1-(pyrazin-2-yl)butan-1-ol

Descripción

3-Methyl-1-(pyrazin-2-yl)butan-1-ol is a pyrazine derivative featuring a branched butanol chain. While direct data on this compound is absent in the provided evidence, its structure suggests a hybrid of a pyrazine heterocycle and a tertiary alcohol. Pyrazine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and flavoring agents due to their aromatic stability and functional versatility . The butanol moiety may influence solubility, reactivity, and toxicity, as seen in related alcohols like butan-1-ol, which exhibits narcotic effects and respiratory irritation .

Propiedades

Fórmula molecular |

C9H14N2O |

|---|---|

Peso molecular |

166.22 g/mol |

Nombre IUPAC |

3-methyl-1-pyrazin-2-ylbutan-1-ol |

InChI |

InChI=1S/C9H14N2O/c1-7(2)5-9(12)8-6-10-3-4-11-8/h3-4,6-7,9,12H,5H2,1-2H3 |

Clave InChI |

BTCCBRXHJCZYPS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C1=NC=CN=C1)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazine Derivatives

3-Methylpyridazine (C₅H₆N₂)

- Physical Properties : Boiling point 214°C, density 1.031 g/cm³ .

- Applications : Used in environmental analysis, indicating stability in analytical workflows .

- Comparison : The absence of a hydroxyl group in 3-methylpyridazine reduces polarity compared to the target compound, likely lowering solubility in polar solvents.

4-Methylpyridazine (C₅H₆N₂)

- Physical Properties : Boiling point 105°C (at 15 mmHg), density 1.06 g/cm³ .

- Comparison : Lower boiling point than 3-methylpyridazine suggests weaker intermolecular forces. The target compound’s larger size and hydroxyl group may increase its boiling point.

2-Methoxy-3-(1-methylpropyl)pyrazine (C₉H₁₄N₂O)

- Applications: Approved as a flavoring agent (FEMA No. 3433) with regulatory clearance in the EU and U.S. .

- Comparison : The methoxy and branched alkyl groups enhance volatility and flavor potency, whereas the target’s hydroxyl group may limit volatility but improve hydrogen-bonding capacity.

Physicochemical and Functional Differences

Table 1: Physical Properties of Pyrazine Derivatives

*Data inferred from structural analogs.

Table 2: Hazard and Regulatory Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.